An In-depth Technical Guide to Fmoc-D-Tyr(Me)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-D-Tyr(Me)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-D-Tyr(Me)-OH, with the systematic name N-(9-fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine, is a chemically modified, non-proteinogenic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of O-methylated D-tyrosine residues into peptide sequences. The incorporation of this unnatural amino acid can significantly influence the pharmacological properties of synthetic peptides, including their bioactivity, receptor affinity and selectivity, and enzymatic stability. This technical guide provides a comprehensive overview of Fmoc-D-Tyr(Me)-OH, including its chemical properties, detailed experimental protocols for its use in peptide synthesis, and its application in drug discovery, particularly in the context of G protein-coupled receptor (GPCR) ligands.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-Tyr(Me)-OH is essential for its effective application in peptide synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 201335-88-8 | [1][2] |
| Molecular Formula | C25H23NO5 | [1][2] |
| Molecular Weight | 417.45 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Purity | >98.0% (typically determined by HPLC) | |
| Solubility | Soluble in DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone. | |
| Storage | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Tyr(Me)-OH is in Fmoc-based solid-phase peptide synthesis. The O-methyl group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, thus not requiring additional side-chain protection.
General Workflow of Fmoc-SPPS
The following diagram illustrates the general workflow for the incorporation of an amino acid, such as Fmoc-D-Tyr(Me)-OH, into a growing peptide chain on a solid support.
Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Methodologies
The following protocols provide detailed steps for the key stages of incorporating Fmoc-D-Tyr(Me)-OH into a peptide sequence. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
2.2.1. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
2.2.2. Fmoc Deprotection
-
To the swelled resin with the N-terminal Fmoc-protected peptide, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
2.2.3. Coupling of Fmoc-D-Tyr(Me)-OH
Several coupling reagents can be utilized for the activation of the carboxylic acid of Fmoc-D-Tyr(Me)-OH. The choice of reagent can depend on the steric hindrance of the coupling partners and the desired reaction kinetics.
Protocol using HBTU/HATU:
-
In a separate vial, dissolve Fmoc-D-Tyr(Me)-OH (3-5 equivalents relative to the resin loading), HBTU or HATU (3-5 equivalents), and HOBt or HOAt (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and vortex briefly to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
After complete coupling, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
Protocol using DIC/HOBt:
-
Suspend the deprotected peptide-resin in DMF or a mixture of DMF/DCM.
-
In a separate vial, dissolve Fmoc-D-Tyr(Me)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add this solution to the resin suspension.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction mixture.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin as described above.
2.2.4. Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
2.2.5. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Applications in Drug Discovery and Signaling Pathways
The incorporation of O-methyl-D-tyrosine into peptides is a strategic modification in drug discovery, particularly for developing ligands that target G protein-coupled receptors (GPCRs). The O-methylation prevents the formation of a hydrogen bond by the phenolic hydroxyl group, which can alter the binding affinity and selectivity for the target receptor. The D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation by proteases, thereby increasing its in vivo half-life.
Opioid Receptor Ligands
A significant area of application for O-methylated tyrosine derivatives is in the development of opioid receptor ligands. The N-terminal tyrosine residue of endogenous opioid peptides is crucial for their interaction with opioid receptors. Modification of this residue, such as by O-methylation and the use of the D-isomer, can modulate the pharmacological profile of the resulting peptide, influencing its affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.
G Protein-Coupled Receptor (GPCR) Signaling
Peptides containing O-methyl-D-tyrosine can act as agonists or antagonists at various GPCRs. The general mechanism of GPCR activation by an agonist ligand involves a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades.
Figure 2: A simplified representation of a GPCR signaling pathway initiated by a peptide ligand.
The binding of a peptide containing O-methyl-D-tyrosine to its target GPCR can initiate a cascade of events, such as the modulation of adenylyl cyclase activity and changes in intracellular cyclic AMP (cAMP) levels. This signaling ultimately leads to a specific cellular response, which is the basis of the peptide's therapeutic or physiological effect. The unique structural features of O-methyl-D-tyrosine can fine-tune this interaction, leading to the development of more potent and selective drug candidates.
Conclusion
Fmoc-D-Tyr(Me)-OH is a valuable and versatile building block for the synthesis of modified peptides with enhanced pharmacological properties. Its straightforward incorporation using standard Fmoc-SPPS protocols, combined with the significant impact of O-methylation and D-configuration on peptide stability and bioactivity, makes it an important tool for researchers, scientists, and drug development professionals. The strategic use of Fmoc-D-Tyr(Me)-OH in the design of peptide-based therapeutics, particularly those targeting GPCRs, holds great promise for the development of novel drugs with improved efficacy and pharmacokinetic profiles.
